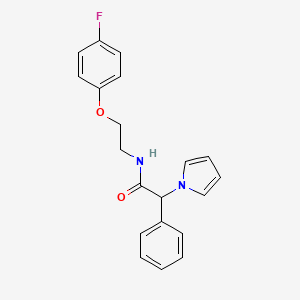

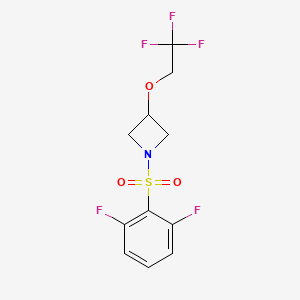

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that is mentioned in the context of a patent application for azabicyclic SHP2 inhibitors . SHP2 is a protein tyrosine phosphatase that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration . The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase .

科学的研究の応用

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide is a crucial intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study highlights the potential of utilizing similar acetamide derivatives in the synthesis of pharmaceutically relevant compounds, emphasizing the role of specific acyl donors and reaction conditions in achieving desired outcomes (Magadum & Yadav, 2018).

Fluorescence Chemosensors

A novel chemosensor with off-on fluorescence characteristics was synthesized for Zn2+ detection, as described by Park et al. (2015). The sensor, composed of quinoline as the fluorophore and 2-((pyridin-2-yl)methylamino)ethanol for binding and solubility, exhibited significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This research underscores the utility of acetamide derivatives in developing sensitive and selective sensors for metal ions in biological and environmental samples (Park et al., 2015).

Pharmacological Assessments

Rani et al. (2016) synthesized a series of acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, to evaluate their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study highlighted the importance of specific functional groups in enhancing the biological activity of acetamide derivatives, suggesting their potential applications in developing new therapeutic agents (Rani et al., 2016).

Anticancer Activities

Another study by Rani et al. (2014) focused on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic properties. The research demonstrated that compounds with halogens on the aromatic ring, particularly compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), exhibited significant anticancer and anti-inflammatory activities, indicating the potential of acetamide derivatives in cancer therapy (Rani et al., 2014).

作用機序

The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase . SHP2 is a protein tyrosine phosphatase that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration . The protein exists in an inactive, self-inhibited conformation, stabilized by a binding network involving residues from both the N—SH2 domains and the catalytic PTP domain . Recruitment of SHP2 to an activated receptor releases the self-inhibitory conformation and leads to catalytic activation of its phosphatase domain .

将来の方向性

The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase . These compounds can be used for the treatment of disorders associated with SHP2 deregulation . This suggests that there may be future research directions in exploring the therapeutic potential of these compounds in treating such disorders.

特性

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-8-10-18(11-9-17)25-15-12-22-20(24)19(23-13-4-5-14-23)16-6-2-1-3-7-16/h1-11,13-14,19H,12,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQLLCOEGDISIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCCOC2=CC=C(C=C2)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)

![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)

![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2418635.png)

![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)